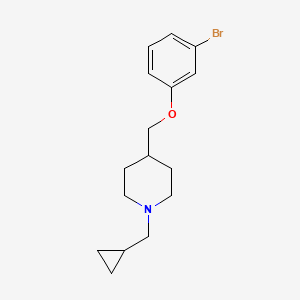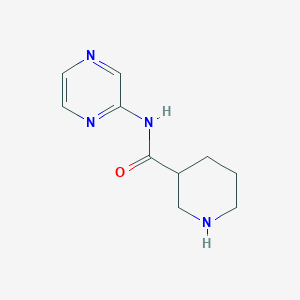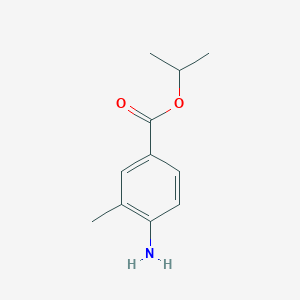
4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine
Übersicht
Beschreibung
4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine, also known as 3-Bromo-PPMP, is a synthetic compound used in scientific research. It is a bicyclic compound with a cyclopropylmethyl piperidine ring, which is connected to a phenoxymethyl group with a bromine atom. This compound is mainly used as a building block in organic synthesis, and it has been used in the development of various pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
A significant body of research focuses on the pharmacological applications of compounds related to 4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine. These studies highlight the compounds' roles in influencing various biochemical pathways and potential therapeutic applications. For example, research on arylcycloalkylamines, including phenyl piperidines, reveals their importance in antipsychotic agents due to their binding affinity at D2-like receptors. The exploration of two key pharmacophoric groups, 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, underscores the composite structure's role in determining selectivity and potency at these receptors (Sikazwe et al., 2009).
Environmental Toxicology
The environmental impact and toxicology of brominated compounds, such as 2,4,6-Tribromophenol, a structurally related compound, have been extensively studied. This research sheds light on the occurrence, fate, and behavior of these compounds in the environment. Notably, 2,4,6-Tribromophenol is a widely produced brominated phenol used as a pesticide and found as a degradation product of brominated flame retardants. Studies indicate that despite its ubiquity in the environment, there's a significant gap in understanding its toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Organic Chemistry and Synthetic Applications
In the field of organic chemistry, the synthesis and evaluation of ligands for receptor targeting, utilizing compounds like 4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine, are of particular interest. These studies contribute to our understanding of the structural requirements for binding affinity and specificity towards receptors, aiding in the development of new therapeutic agents. Research into recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlights the utility of arylcycloalkylamines in synthesizing a broad range of biologically active molecules. These catalytic systems demonstrate the potential for commercial exploitation in drug discovery and development, emphasizing the role of arylalkyl substituents in enhancing the potency and selectivity of synthesized agents (Kantam et al., 2013).
Eigenschaften
IUPAC Name |
4-[(3-bromophenoxy)methyl]-1-(cyclopropylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c17-15-2-1-3-16(10-15)19-12-14-6-8-18(9-7-14)11-13-4-5-13/h1-3,10,13-14H,4-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOXUNBIAXSPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)COC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)
![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine](/img/structure/B1461654.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1461657.png)